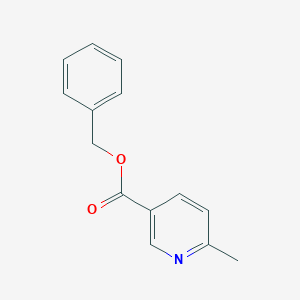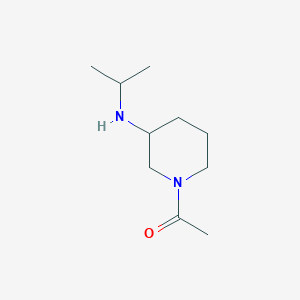![molecular formula C10H12N2O B3039895 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one CAS No. 1392102-10-1](/img/structure/B3039895.png)
6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one
Overview
Description
6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one is an organic compound that finds widespread employment as a fundamental constituent in the production of diverse healing agents .
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, 1,3-dimethyl-6-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione was obtained in high yield using a synthetic method involving I and chloroacetaldehyde .Molecular Structure Analysis
The molecular formula of 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one is C8H8N2O2, and its molecular weight is 164.16 .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis Methods : Researchers have developed convenient methods for synthesizing pyrrole derivatives like 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one. For instance, Cho et al. (1997) employed phosgene to synthesize 2-substituted pyrrole derivatives from pyrrole, leading to the creation of various azepine diones including 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one (Cho et al., 1997).
Molecular Structure Analysis : Macías et al. (2011) conducted X-ray diffraction studies on compounds similar to 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one, revealing detailed crystalline structures and providing insights into the molecular conformation of these compounds (Macías et al., 2011).
Biological and Pharmacological Activities
Antimicrobial and Anti-inflammatory Properties : Novel series of compounds structurally related to 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one have been synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activities. Rajanarendar et al. (2013) reported significant antimicrobial and anti-inflammatory activities in some of these compounds (Rajanarendar et al., 2013).
Potential Antineoplastic Agents : Koebel et al. (1975) synthesized thieno[2,3-b]azepin-4-ones, chemically similar to 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one, as potential antineoplastic agents. Although preliminary data did not indicate significant antineoplastic activity, this research contributes to the understanding of the pharmacological potential of such compounds (Koebel et al., 1975).
Chemical Reactions and Transformations
Hydroxylation and Structural Elucidation : Campagna et al. (1990) explored the hydroxylation of 5H-3-oxo-2,3,6,7,8,9-hexahydroimidazo[1,2-a]azepines, a chemical process related to the transformation of compounds like 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one. They provided insights into the structural elucidation of hydroxylated derivatives (Campagna et al., 1990).
Radical Cyclizations for Synthesis : Bacqué et al. (2004) reported on tin-free radical cyclizations for synthesizing compounds including tetrahydro-5H-pyrido[2,3-b]azepin-8-ones, demonstrating innovative approaches in the synthesis of azepine derivatives (Bacqué et al., 2004).
Future Directions
properties
IUPAC Name |
2,3-dimethyl-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-7(2)12-9-8(6)4-3-5-11-10(9)13/h3-4,12H,5H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJGYBWBFUBKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CCNC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B3039824.png)


![1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one](/img/structure/B3039828.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide](/img/structure/B3039829.png)



![tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B3039833.png)